molecular formula C4H9ClF3N B1418072 (R)-1,1,1-Trifluoro-2-butylamine hydrochloride CAS No. 1212120-62-1

(R)-1,1,1-Trifluoro-2-butylamine hydrochloride

Cat. No. B1418072
M. Wt: 163.57 g/mol
InChI Key: BPUMYAARUOVRFP-AENDTGMFSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis .


Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography or NMR spectroscopy can be used.


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

  • Steric Course of Hydrodenitrogenation Reactions : Kukula et al. (2005) investigated the hydrodenitrogenation reactions of 2-(R)- and 2-(S)-butylamine to 2-butanethiol and di-sec-butylamine, which involved (R)-1,1,1-Trifluoro-2-butylamine hydrochloride. This study is significant in understanding the mechanisms of hydrodenitrogenation, crucial for refining processes in the chemical industry Kukula et al., 2005.

  • Synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles : Martins et al. (2012) conducted a comparative study on the regioselectivity and reaction media for synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles. This research contributes to the development of new synthetic routes in organic chemistry Martins et al., 2012.

  • Formation of 2-(Trifluoromethyl)quinolines : Keller and Schlosser (1996) described the deprotonation of N-ethylidene-tert-butylamine and subsequent condensation with trifluoroacetate, leading to the formation of 2-(trifluoromethyl)quinolines. This work is vital for the synthesis of complex heterocyclic compounds Keller & Schlosser, 1996.

  • Synergistic Effect in Solvent Extraction of Cerium(III) : Newman and Klotz (1966) studied the synergistic effect of tri-n-octylamine on the solvent extraction of thorium by thenoyltrifluoroacetone. Their findings are significant in the field of solvent extraction and separation processes Newman & Klotz, 1966.

  • Optical Detection of Various Amines : Tamiaki et al. (2013) prepared derivatives of methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a for the optical detection of various amines, including butylamine. This research is crucial for developing new sensors and detection methods Tamiaki et al., 2013.

  • Gas-Phase Chiral Recognition : Gong et al. (1999) explored the chiral recognition and deprotonation reaction of gas-phase cytochrome c ions by chiral amines, including 2-butylamine. This study is relevant for understanding chiral specificity in biochemical reactions Gong et al., 1999.

Safety And Hazards

This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact. It also includes safety precautions for handling and storing the compound .

Future Directions

This involves discussing potential future research or applications of the compound. It could include potential therapeutic uses, industrial applications, or areas of research that need further exploration .

properties

IUPAC Name

(2R)-1,1,1-trifluorobutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUMYAARUOVRFP-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661284
Record name (2R)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,1,1-Trifluoro-2-butylamine hydrochloride

CAS RN

1212120-62-1
Record name (2R)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1,1,1-trifluorobutan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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